93.5% Isolated Yield to Methyl 2-Fluoroacrylate Surpasses the 66% Br‑Route and the ≤82% Multi‑Step Benchmark
In a direct preparative comparison reported in US Patent 9,000,210 B2 (Saltigo GmbH), methyl 3-chloro-2-fluoropropionate was subjected to base-mediated dehydrochlorination in the presence of di‑tert‑butylhydroxytoluene (BHT) and trisodium phosphate in N‑methylpyrrolidone at 150 °C under reduced pressure (300 mbar), yielding methyl 2-fluoroacrylate in 93.5% isolated yield (205 g; 1.87 mol; 95% purity) [1]. By contrast, the literature-reported route proceeding via methyl 2-bromo-2-fluoropropionate gives only a 66% yield of 2-fluoroacrylic ester, and the four‑stage process starting from 2,3‑dichloro‑1‑propene (EP 0415214 A1) yields the 2‑fluoroacrylic acid ester in ≤82% overall yield [2]. A more recent patent (US 9,950,984) on α‑fluoroacrylic ester production explicitly notes that prior art processes achieve at most 82% yield, and a higher‑yielding process was sought [3].
| Evidence Dimension | Isolated yield to methyl 2-fluoroacrylate (MFA) |
|---|---|
| Target Compound Data | 93.5% isolated yield (MCFP → MFA, dehydrochlorination with base) |
| Comparator Or Baseline | 66% yield (2-bromo-2-fluoropropionate route); ≤82% yield (four-stage route from 2,3-dichloro-1-propene, EP 0415214 A1); 82% at most (prior art cited in US 9,950,984) |
| Quantified Difference | 27.5 percentage-point yield advantage over the 2‑bromo‑2‑fluoropropionate route; ≥11.5 percentage-point advantage over the 2,3‑dichloro‑1‑propene multi‑step process |
| Conditions | Base: Na₃PO₄; Solvent: NMP at 150 °C; Pressure: 300 mbar; Stabilizer: BHT; Substrate: methyl 3-chloro-2-fluoropropionate (2.0 mol scale) |
Why This Matters
A 27.5 percentage-point yield gain directly translates into significantly lower raw material cost per kg of MFA and reduced waste generation, which is decisive for procurement when MFA is the required downstream monomer or intermediate.
- [1] Saltigo GmbH, US Patent 9,000,210 B2, 'Preparation of substituted 2-fluoroacrylic acid derivatives', granted April 7, 2015. Example: Methyl 3-chloro-2-fluoropropionate → Methyl 2-fluoroacrylate, 93.5% yield. View Source
- [2] US Patent 9,000,210 B2, Description of Prior Art. EP 0415214 A1 four‑stage process (2,3‑dichloro‑1‑propene → 2‑fluoroacrylic ester); Journal of Fluorine Chemistry, 55, 1991, pp. 149–162; JP 2001172223 AA (2,2‑bromofluoropropionic esters, low yields). View Source
- [3] US Patent 9,950,984 B2, 'Production method for α‑fluoroacrylic acid esters', granted April 24, 2018. Notes prior art yields of at most 82%. View Source
